2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
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Overview
Description
2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide is a synthetic organic compound with the molecular formula C17H15N3O4S2. It is known for its unique chemical structure, which includes phenoxy and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 4-sulfamoylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
- 2-[4-(phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
- CDC42 Inhibitor III, ZCL278
Uniqueness
2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide is unique due to its specific combination of phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Properties
Molecular Formula |
C15H15N3O4S2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C15H15N3O4S2/c16-24(20,21)13-8-6-11(7-9-13)17-15(23)18-14(19)10-22-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,20,21)(H2,17,18,19,23) |
InChI Key |
GANIDLORJPEXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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